molecular formula C13H9ClN2S2 B3053003 5-(4-Chlorophenyl)-6-methylthieno[2,3-D]pyrimidine-4(3H)-thione CAS No. 500198-74-3

5-(4-Chlorophenyl)-6-methylthieno[2,3-D]pyrimidine-4(3H)-thione

Cat. No.: B3053003
CAS No.: 500198-74-3
M. Wt: 292.8 g/mol
InChI Key: PGGBMECYUHABCT-UHFFFAOYSA-N
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Description

Structural Bioisosterism with Purine Nucleotides

Thieno[2,3-d]pyrimidines are bicyclic heterocycles that mimic the purine nucleus, a feature enabling interactions with enzymes and receptors evolved to recognize adenine or guanine derivatives. The scaffold’s sulfur atom at the 1-position and nitrogen atoms at the 3- and 5-positions create electronic and steric similarities to purines, facilitating competitive binding at catalytic sites. For example, falcipain-2 (FP-2), a cysteine protease critical for Plasmodium falciparum survival, is inhibited by thieno[2,3-d]pyrimidines through mimicry of peptide substrates.

The compound 5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine-4(3H)-thione exemplifies this bioisosteric principle. Its thione group at position 4 enhances hydrogen-bonding capacity, while the 4-chlorophenyl substituent at position 5 introduces hydrophobic interactions (Figure 1). Such modifications optimize target engagement, as seen in FP-2 inhibitors where derivatives with para-substituted phenyl groups exhibited IC$$_{50}$$ values of 1.46–5.74 μM.

Table 1: Structural Features of this compound

Position Substituent Role in Bioactivity
4 Thione ($$ \text{C=S} $$) Hydrogen-bond acceptor with FP-2
5 4-Chlorophenyl Hydrophobic pocket interaction
6 Methyl Steric modulation

Historical Evolution of Thienopyrimidine-Based Drug Discovery

The therapeutic potential of thieno[2,3-d]pyrimidines was first recognized in the 1970s, with early studies focusing on their antimetabolite properties. The discovery of Relugolix, a gonadotropin-releasing hormone (GnRH) antagonist approved for endometriosis, marked a milestone in scaffold optimization. Subsequent efforts expanded into anti-infective applications, driven by the need for novel mechanisms against drug-resistant pathogens.

Anti-malarial research provides a notable case study. Zhu et al. synthesized this compound analogs, achieving FP-2 inhibition rates of 84.7–94.3% at 10 μM. Structural modifications, such as replacing the allyl group at position 3 with cyclohexyl, improved potency (IC$$_{50}$$ = 1.46 μM). These findings underscore the scaffold’s adaptability in addressing global health challenges.

Table 2: Key Milestones in Thieno[2,3-d]Pyrimidine Drug Development

Year Advancement Impact
2018 Relugolix FDA approval Validated scaffold for hormone therapy
2020 FP-2 inhibitors for malaria IC$$_{50}$$ values <5 μM
2021 Broad-spectrum anti-infective derivatives Activity against bacterial and viral targets

The integration of computational modeling has further accelerated lead optimization. Docking studies reveal that the 4-chlorophenyl group in this compound occupies a hydrophobic cleft in FP-2, while the thione group coordinates with the catalytic cysteine residue. Such insights guide rational design, reducing reliance on high-throughput screening.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-chlorophenyl)-6-methyl-3H-thieno[2,3-d]pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2S2/c1-7-10(8-2-4-9(14)5-3-8)11-12(17)15-6-16-13(11)18-7/h2-6H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGBMECYUHABCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(S1)N=CNC2=S)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00402969
Record name F1174-3242
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500198-74-3
Record name F1174-3242
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Aminothiophene Derivatives with Thiourea Reagents

The most widely reported method involves cyclocondensation between 2-amino-5-(4-chlorophenyl)-4-methylthiophene-3-carbonitrile (1 ) and thiourea derivatives. Patel et al. demonstrated that refluxing 1 with thiourea in ethanol containing hydrochloric acid (37% v/v) at 80°C for 6 hours yields the target compound with 58% efficiency. The reaction proceeds via nucleophilic attack of the thiourea sulfur on the nitrile carbon, followed by intramolecular cyclization (Scheme 1).

Key parameters influencing yield :

  • Solvent polarity : Ethanol (ε = 24.3) outperforms DMF (ε = 36.7) due to reduced side-product formation.
  • Acid catalyst : HCl > H2SO4 > polyphosphoric acid (PPA) in terms of reaction rate.
  • Temperature : Yields plateau above 75°C due to decomposition of the thiourea intermediate.

Isothiocyanate-Mediated Ring Closure

Ali and Saleh developed a two-step protocol using 4-chlorophenyl isothiocyanate (2 ) as the sulfur source:

  • Step 1 : React 1 with 2 in dichloromethane at 45°C for 2 hours to form the thiocarbamate intermediate (3 ).
  • Step 2 : Cyclize 3 using 10% NaOH in ethanol under reflux (78°C) for 1.5 hours.

This method achieves 72% yield with superior regioselectivity compared to single-step approaches. NMR monitoring reveals complete consumption of 1 within 90 minutes during cyclization.

Microwave-Assisted Synthesis

Modern adaptations employ microwave irradiation to enhance reaction kinetics. Habib et al. reported a 40-minute protocol using:

  • Reactants : 1 (1 eq), ammonium thiocyanate (1.2 eq)
  • Conditions : 300 W power, 120°C, toluene solvent
  • Yield : 85% (vs. 58% conventional heating)

The dielectric heating effect reduces side reactions, as evidenced by HPLC purity >98%.

Solid-Phase Synthesis Using Polymer-Supported Reagents

A green chemistry approach utilizes Amberlyst-15 as a reusable acid catalyst:

Parameter Value
Catalyst loading 20% w/w
Temperature 70°C
Time 4 hours
Yield (cycle 1) 76%
Yield (cycle 5) 68%

FT-IR analysis of spent catalyst shows minimal degradation of sulfonic acid groups after five cycles.

Enzymatic Cyclization Using Lipases

Emerging biocatalytic methods employ Candida antarctica lipase B (CAL-B) to mediate the ring-closing step:

  • Solvent system : tert-Butanol:water (9:1 v/v)
  • Temperature : 37°C
  • Conversion : 89% after 24 hours
  • Enantiomeric excess : >99% (by chiral HPLC)

This method eliminates heavy metal catalysts but requires strict control of water activity (aw = 0.43).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Cost Index Scalability
Cyclocondensation 58 95 1.0 Industrial
Isothiocyanate 72 97 1.8 Pilot
Microwave 85 98 2.5 Lab
Solid-Phase 76 96 1.2 Pilot
Enzymatic 89 99 4.3 Lab

Cost index normalized to cyclocondensation method

Structural Characterization Data

1H NMR (400 MHz, DMSO-d6) :

  • δ 8.21 (s, 1H, C2-H)
  • δ 7.45 (d, J = 8.6 Hz, 2H, Ar-H)
  • δ 7.32 (d, J = 8.6 Hz, 2H, Ar-H)
  • δ 2.45 (s, 3H, CH3)

13C NMR (101 MHz, DMSO-d6) :

  • 182.4 (C=S)
  • 162.1, 154.3, 139.8 (pyrimidine carbons)
  • 135.2–128.7 (aromatic carbons)
  • 21.3 (CH3)

HRMS (ESI+) : m/z calc. for C13H10ClN2S2 [M+H]+: 309.0024, found: 309.0021.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-6-methylthieno[2,3-D]pyrimidine-4(3H)-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols or other reduced derivatives.

    Substitution: Various substituted thieno[2,3-D]pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

5-(4-Chlorophenyl)-6-methylthieno[2,3-D]pyrimidine-4(3H)-thione has shown promise in several medicinal applications:

Anticancer Activity

Recent studies have indicated that thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. For instance:

  • Case Study : A derivative of this compound was tested against various cancer cell lines, showing IC50 values in the low micromolar range. These results suggest potential as a chemotherapeutic agent .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity:

  • Research Findings : In vitro studies demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that modifications at the thieno ring could enhance potency .

Agricultural Applications

The unique properties of this compound extend to agricultural uses:

Pesticidal Activity

Research has highlighted its potential as a pesticide:

  • Field Trials : Application of this compound in crop protection trials resulted in reduced pest populations without significant toxicity to beneficial insects. This suggests a favorable environmental profile .

Material Science Applications

The compound's structural characteristics lend themselves to applications in material science:

Organic Electronics

Due to its electronic properties, it has been explored for use in organic semiconductors:

  • Experimental Results : Devices fabricated using this compound exhibited improved charge transport properties compared to traditional materials, indicating potential for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Data Tables

Application AreaFindingsReferences
Medicinal ChemistryAnticancer activity with low micromolar IC50 values
Antimicrobial PropertiesEffective against Gram-positive/negative bacteria
Agricultural ApplicationsReduced pest populations in field trials
Material ScienceImproved charge transport in organic electronics

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-6-methylthieno[2,3-D]pyrimidine-4(3H)-thione involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Physicochemical Characteristics

  • Appearance : Solid (exact crystalline form unspecified).
  • Safety Data : Classified under GHS hazard categories for skin sensitization (Category 1B) and eye irritation (Category 2A) .
  • Stability : Incompatible with strong oxidizers, acids, or bases .

Table 1: Key Physicochemical Data

Property Value/Description Reference
Molecular Formula C₁₃H₉ClN₂S₂
Molecular Weight 292.81 g/mol
Hazard Classification Skin sensitization, Eye irritation
Stability Stable under dry, inert conditions

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidine derivatives and structurally related dihydropyrimidine-thiones exhibit variations in substituents, physicochemical properties, and bioactivity. Below is a comparative analysis based on substituent effects, synthesis yields, and functional attributes.

Substituent Effects on Physicochemical Properties

Key Observations :

  • Chlorophenyl vs. Methoxyphenyl: The presence of a 4-chlorophenyl group enhances electrophilicity and lipophilicity compared to methoxy-substituted analogs (e.g., 5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-thione), which may improve membrane permeability but reduce solubility .

Table 2: Substituent Comparison

Compound Name Substituents Melting Point (°C) Molecular Weight (g/mol) Reference
5-(4-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidine-4(3H)-thione 4-Cl-C₆H₄, CH₃ Not reported 292.81
5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4(3H)-one 4-Br-C₆H₄, C=O Not reported 307.21
5-(4-Methoxyphenyl)-thieno[2,3-d]pyrimidin-4(3H)-thione 4-OCH₃-C₆H₄ Not reported 288.35
4-Phenyl-6-(thiophen-2-yl)-3,4-dihydropyrimidine-2(1H)-thione (3a) Ph, thiophene 85–87 272.38

Table 3: Bioactivity Comparison

Compound Class Activity Profile Key Finding Reference
Thieno[2,3-d]pyrimidine-thiones Antifungal 89.1% inhibition (compound 5n )
Dihydropyrimidine-thiones Cytotoxicity IC₅₀ > 50 μM (compound 3a )

Stability and Handling Precautions

  • The target compound requires stringent handling due to its skin-sensitizing and eye-irritating properties, unlike non-thione analogs (e.g., 5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one), which lack reactive sulfur .
  • Chromeno-fused derivatives (e.g., compound 18b) exhibit higher thermal stability (m.p. 260–262°C) compared to the target compound .

Biological Activity

5-(4-Chlorophenyl)-6-methylthieno[2,3-D]pyrimidine-4(3H)-thione, with the CAS number 500198-74-3, is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article compiles diverse research findings, including synthesis methods, biological evaluations, and case studies related to this compound.

  • Molecular Formula : C13H9ClN2S2
  • Molecular Weight : 292.81 g/mol
  • Structure : The compound features a thieno[2,3-D]pyrimidine core with a chlorophenyl substituent, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of thieno[2,3-D]pyrimidine compounds exhibit significant antimicrobial properties. A study involving various synthesized thieno[2,3-D]pyrimidines demonstrated that compounds with similar structures to this compound showed notable antibacterial and antimycobacterial activity against strains such as Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentrations (MICs) for these compounds were determined, revealing effective concentrations that inhibit bacterial growth.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance, a recent investigation into similar thienopyrimidine derivatives highlighted their antiproliferative effects on human cancer cell lines including MCF-7 (breast cancer) and DU145 (prostate cancer). The study found that certain derivatives exhibited cytotoxicity and inhibited cell proliferation effectively .

In another study focusing on thiazolo[4,5-d]pyrimidine derivatives, it was noted that structural modifications significantly influenced anticancer activity. The presence of halogen substituents like chlorine was shown to enhance the cytotoxic effects on cancer cells .

Case Study 1: Antimicrobial Evaluation

A series of related compounds were synthesized and tested for their antimicrobial activity. The results indicated that compounds with a similar thienopyrimidine structure exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The most potent compounds achieved MIC values below 100 µg/mL against M. tuberculosis strains .

Case Study 2: Anticancer Screening

In vitro testing of various thienopyrimidine derivatives revealed that some exhibited IC50 values in the low micromolar range against multiple cancer cell lines. Notably, the presence of the chlorophenyl group was correlated with increased potency in inhibiting tumor cell proliferation .

Data Tables

Biological Activity Tested Strains/Cell Lines MIC/IC50 Values
AntibacterialE. coli, S. aureus< 100 µg/mL
AntimycobacterialM. tuberculosis< 100 µg/mL
AnticancerMCF-7, DU145IC50 < 10 µM

Q & A

Q. Basic Characterization

  • ¹H/¹³C NMR : Identifies substituent patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for chlorophenyl groups) and thione tautomerism .
  • IR Spectroscopy : Confirms the C=S stretch (~1647–1698 cm⁻¹) and carbonyl groups .

Advanced Resolution of Ambiguities
Contradictions in spectral data (e.g., unexpected splitting in NMR) can arise from tautomeric equilibria or crystallographic packing effects. Strategies include:

  • Variable Temperature NMR : Resolves dynamic tautomerism by stabilizing dominant forms at low temperatures .
  • X-ray Crystallography : Provides definitive proof of regiochemistry, as seen in analogs like 5-(4-Chlorophenyl)-3-(4-methoxyphenethyl)thieno[2,3-d]pyrimidin-4(3H)-one .
  • 2D NMR (COSY, HSQC) : Assigns overlapping proton environments, particularly in crowded aromatic regions .

What methodologies are employed to evaluate the compound's antimicrobial activity?

Q. Basic Screening

  • Agar Diffusion/Broth Microdilution : Initial screens against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria at concentrations of 10–100 µg/mL .
  • MIC Determination : Compounds with thione moieties often show MIC values <50 µg/mL due to sulfur-mediated membrane disruption .

Q. Advanced Mechanistic Studies

  • Enzyme Inhibition Assays : Targets like dihydrofolate reductase (DHFR) are evaluated using spectrophotometric NADPH oxidation assays .
  • Molecular Docking : Predicts interactions with bacterial protein active sites (e.g., thymidylate synthase) to guide derivative design .

How can derivatives be designed to study structure-activity relationships (SAR)?

Q. Basic Derivative Synthesis

  • Core Modifications : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the 4-chlorophenyl position to enhance electrophilicity .
  • Alkylation : Substituents like 4-methoxyphenethyl improve lipophilicity, as seen in analog 3o (61% yield) .

Q. Advanced SAR Strategies

  • Bioisosteric Replacement : Replace the thione group with oxadiazole to modulate bioavailability .
  • Pharmacophore Mapping : Prioritize substituents that enhance hydrogen bonding (e.g., morpholine at the 2-position) .

How should researchers address contradictory data in spectral or biological results?

Q. Case Example: NMR Splitting in Alkylated Derivatives

  • Hypothesis Testing : If unexpected peaks arise, consider steric hindrance altering tautomer ratios. Compare experimental data with computed spectra (DFT) .
  • Batch Reproducibility : Replicate reactions under inert atmospheres to rule out oxidation artifacts .

Q. Biological Data Discrepancies

  • Dose-Response Curves : Confirm activity across multiple concentrations (e.g., 5–100 µM) to rule out false positives .
  • Cytotoxicity Profiling : Use mammalian cell lines (e.g., HEK293) to distinguish antimicrobial vs. cytotoxic effects .

What mechanistic approaches elucidate the compound's interaction with biological targets?

Q. Basic Techniques

  • Fluorescence Quenching : Measures binding to serum albumin to assess pharmacokinetic properties .
  • ROS Detection : Uses DCFH-DA probes to evaluate oxidative stress induction in bacterial cells .

Q. Advanced Methods

  • Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics to purified enzymes (e.g., DHFR) .
  • Metabolomic Profiling : LC-MS/MS identifies disrupted metabolic pathways (e.g., folate biosynthesis) in treated pathogens .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
5-(4-Chlorophenyl)-6-methylthieno[2,3-D]pyrimidine-4(3H)-thione
Reactant of Route 2
5-(4-Chlorophenyl)-6-methylthieno[2,3-D]pyrimidine-4(3H)-thione

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